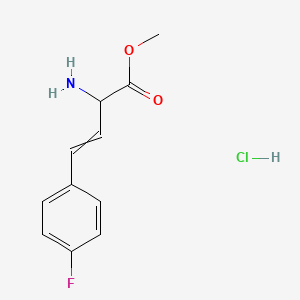
Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biocytin-N-(t-boc)-L-proline typically involves the protection of the amino group of biocytin with a t-boc group. This is followed by the coupling of the protected biocytin with L-proline using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as carbodiimides and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of Biocytin-N-(t-boc)-L-proline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
Biocytin-N-(t-boc)-L-proline undergoes various chemical reactions, including:
Deprotection Reactions: The t-boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using carbodiimide-based coupling reagents.
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of bases like DIPEA.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Deprotection: Free biocytin and L-proline.
Coupling: Extended peptides or biocytin-containing peptides.
Hydrolysis: Biocytin and L-proline.
科学研究应用
Biocytin-N-(t-boc)-L-proline has a wide range of applications in scientific research:
Proteomics: Used as an intermediate in the synthesis of biocytin-containing peptides for studying protein-protein interactions.
Neuroanatomy: Employed as a tracer for mapping neural pathways due to its ability to be detected with avidin or streptavidin probes.
Biotinidase Assays: Utilized as a substrate to study the specificity and kinetics of biotinidase enzymes.
Drug Development: Investigated for its potential in developing biotinylated drugs for targeted delivery.
作用机制
The mechanism of action of Biocytin-N-(t-boc)-L-proline involves its interaction with biotin-binding proteins such as avidin and streptavidin. The t-boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions or interact with target proteins. The biotin moiety allows for strong binding to avidin or streptavidin, facilitating detection and purification .
相似化合物的比较
Similar Compounds
Biocytin: A conjugate of biotin and lysine, used in similar applications but lacks the t-boc protection.
N-t-Boc-L-lysine: A protected form of lysine, used in peptide synthesis but does not contain the biotin moiety.
Biotinylated Peptides: Peptides containing biotin, used for studying protein interactions but may vary in the length and composition of the peptide chain.
Uniqueness
Biocytin-N-(t-boc)-L-proline is unique due to its combination of biocytin and L-proline with a t-boc protecting group. This allows for selective deprotection and coupling reactions, making it highly versatile for peptide synthesis and proteomics research .
属性
分子式 |
C26H43N5O7S |
|---|---|
分子量 |
569.7 g/mol |
IUPAC 名称 |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H43N5O7S/c1-26(2,3)38-25(37)31-14-8-10-18(31)22(33)28-16(23(34)35)9-6-7-13-27-20(32)12-5-4-11-19-21-17(15-39-19)29-24(36)30-21/h16-19,21H,4-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H2,29,30,36)/t16-,17-,18+,19-,21-/m0/s1 |
InChI 键 |
YIFYSEWVLQYMPH-UNJWAJPSSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


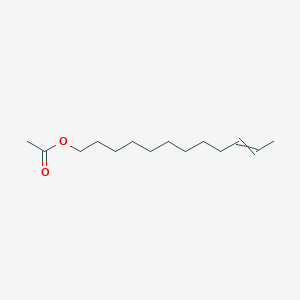
![4-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]butanoic acid](/img/structure/B14096278.png)
![5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol](/img/structure/B14096281.png)
![7-Chloro-1-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096288.png)

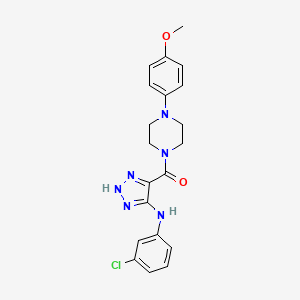
![1-(2,5-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096303.png)
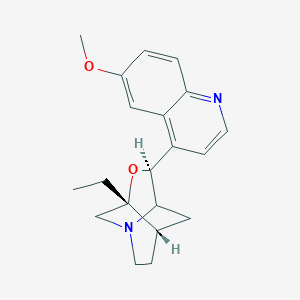
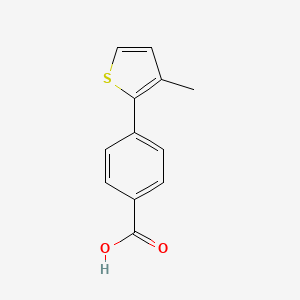
![1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene](/img/structure/B14096317.png)
![1-(4-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096322.png)
![3-(1,3-benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14096338.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096352.png)
